High‑Temperature Flux Life: 25‑Fold Advantage Over Beta‑Alanine Hydrobromide in Soldering Applications
In a direct oven‑based soldering test, a flux formulated with diethanolamine hydrobromide as the aliphatic hydroxyamine component maintained fluxing activity for approximately 50 seconds at soldering temperature, compared with only 2 seconds for an otherwise identical flux using beta‑alanine hydrobromide under the same conditions. A mixed flux combining diethanolamine hydrobromide with ethylamine hydrobromide simultaneously delivered high solder flow and extended high‑temperature life, demonstrating that the diethanolamine hydrobromide component uniquely provides thermal persistence [1].
| Evidence Dimension | High‑temperature flux life (duration of activity at soldering temperature) |
|---|---|
| Target Compound Data | ~50 seconds |
| Comparator Or Baseline | Beta‑alanine hydrobromide: ~2 seconds |
| Quantified Difference | 25‑fold longer activity window |
| Conditions | Oven soldering test; aqueous flux containing 25–75 wt% diethanolamine hydrobromide and 75–25 wt% ethylamine hydrobromide |
Why This Matters
The 25‑fold extension in high‑temperature flux life directly enables reliable soldering of assemblies with wider joint gaps or lower precision, making the hydrobromide salt the preferred activator for robust industrial soldering processes.
- [1] Shim, J.‑S. et al. U.S. Patent 4,098,621, Soldering fluxes, 1978. Column 2, lines 20–45. View Source
